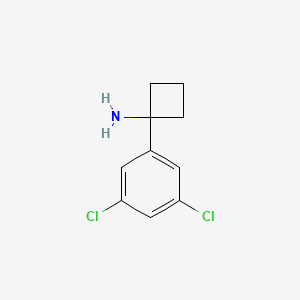

![molecular formula C13H10Cl2N2 B3046670 2,4-二氯-7-苯基-6,7-二氢-5H-环戊[D]嘧啶 CAS No. 1263868-24-1](/img/structure/B3046670.png)

2,4-二氯-7-苯基-6,7-二氢-5H-环戊[D]嘧啶

描述

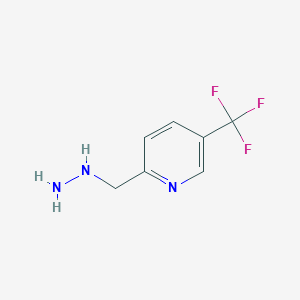

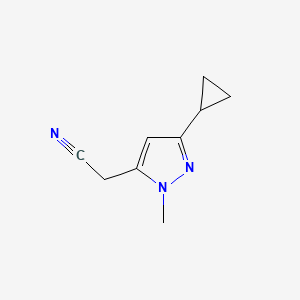

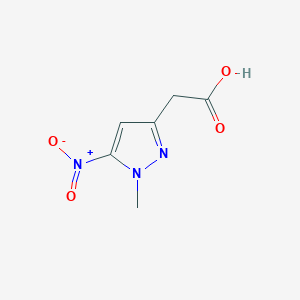

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a chemical compound with the molecular formula C13H10Cl2N2 . It is used in the preparation of a compound that acts as a PARP inhibitor . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves the use of microwave technique . The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine includes two chlorine atoms at positions 4 and 6 . The molecular weight of this compound is 265.1379 .科学研究应用

计算研究和分子建模

涉及计算研究和分子建模的研究表明,嘧啶衍生物(类似于 2,4-二氯-7-苯基-6,7-二氢-5H-环戊[D]嘧啶)具有表现出各种生物活性的潜力。例如,对相关嘧啶衍生物的抗伤害感受特性进行的一项研究揭示了它们作为镇痛药的潜力,并得到了密度泛函理论计算和初步构效关系 (SAR) 研究的支持 (Dos Anjos 等,2012)。

抗高血压和抗原生动物活性

嘧啶衍生物也因其抗高血压活性而受到研究,某些化合物显示出与尼非地平等标准药物相当的显着效果 (Alam 等,2010)。此外,对与嘧啶化合物具有结构相似性的季 2-苯基咪唑并[1,2-a]吡啶盐的研究显示出显着的抗寄生虫活性,特别是对罗得西亚锥虫 (Sundberg 等,1990)。

乙型肝炎病毒抑制

在抗病毒研究领域,一项研究证明了杂芳嘧啶化合物 BAY 41-4109 对转基因小鼠模型中的人类乙型肝炎病毒 (HBV) 的抗病毒活性,展示了嘧啶衍生物在抗病毒治疗中的潜力 (Weber 等,2002)。

血管紧张素 II 拮抗作用

另一项研究重点关注合成吡啶并[2,3-d]嘧啶衍生物作为血管紧张素 II (A II) 拮抗剂,在受体结合试验和体内模型中鉴定出具有显着效力的化合物,表明它们在治疗高血压中的潜力 (Ellingboe 等,1994)。

神经保护作用

对新型 Na+/Ca2+ 通道阻滞剂(例如 NS-7)对缺血再灌注损伤后大鼠视网膜神经节细胞的神经保护作用的研究,为急性缺血性视网膜病变的潜在治疗提供了见解 (Saito 等,2005)。

未来方向

作用机制

Target of Action

The primary target of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is PARP (Poly ADP ribose polymerase) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine acts as a PARP inhibitor . It binds to PARP, preventing it from performing its function in the DNA repair process. This leads to the accumulation of DNA damage in the cell, which can result in cell death, particularly in cancer cells that are already genetically unstable.

Biochemical Pathways

The inhibition of PARP leads to the disruption of the DNA repair pathway . This causes DNA damage to accumulate in the cell, leading to genomic instability and ultimately cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair pathways, making them more reliant on PARP for survival.

Result of Action

The result of the action of 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is the induction of cell death . By inhibiting PARP and disrupting the DNA repair pathway, it causes DNA damage to accumulate in the cell. This leads to genomic instability and ultimately cell death, particularly in cancer cells that are already genetically unstable.

属性

IUPAC Name |

2,4-dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2/c14-12-10-7-6-9(8-4-2-1-3-5-8)11(10)16-13(15)17-12/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFZARHKKQXZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C3=CC=CC=C3)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728748 | |

| Record name | 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine | |

CAS RN |

1263868-24-1 | |

| Record name | 2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

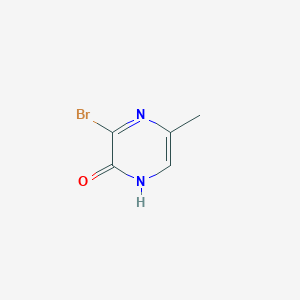

![2-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]ethanenitrile](/img/structure/B3046598.png)